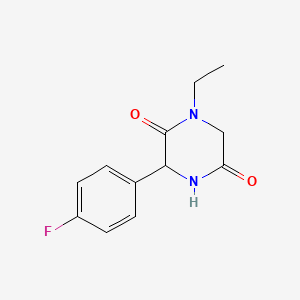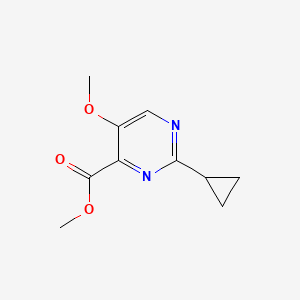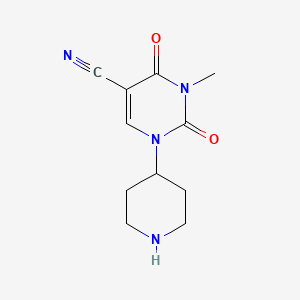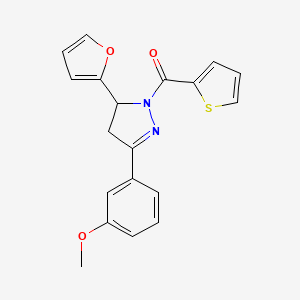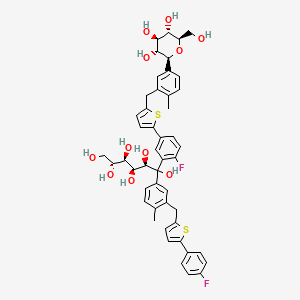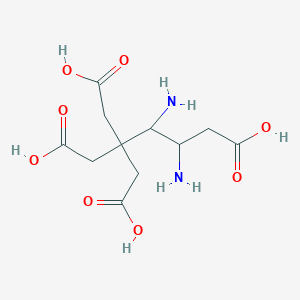
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and primary amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and carboxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-4-(carboxymethoxy)-3,4-bis(carboxymethyl)heptanedioic acid: This compound has a similar structure but with different functional groups.
4,4-Diamino-3,3-bis(carboxymethyl)heptanedioic acid: Another structurally related compound with slight variations in the position of amino groups.
Uniqueness
4,5-Diamino-3,3-bis(carboxymethyl)heptanedioic acid is unique due to its specific arrangement of amino and carboxymethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O8 |
|---|---|
Poids moléculaire |
306.27 g/mol |
Nom IUPAC |
4,5-diamino-3,3-bis(carboxymethyl)heptanedioic acid |
InChI |
InChI=1S/C11H18N2O8/c12-5(1-6(14)15)10(13)11(2-7(16)17,3-8(18)19)4-9(20)21/h5,10H,1-4,12-13H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
YDYLFYRKOVIVNV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(CC(=O)O)(CC(=O)O)CC(=O)O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)

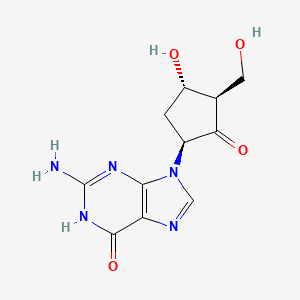
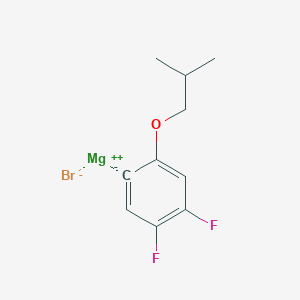
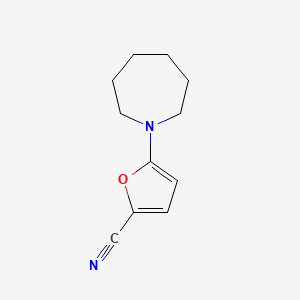
![(3E)-3-[4-(3-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14881668.png)
![2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14881676.png)
![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)
